molecular formula C20H23N7O3S B6579490 N-(4-{[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]sulfamoyl}phenyl)acetamide CAS No. 1021109-60-3

N-(4-{[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]sulfamoyl}phenyl)acetamide

Cat. No.: B6579490
CAS No.: 1021109-60-3
M. Wt: 441.5 g/mol
InChI Key: XILQMYFYIATFDS-UHFFFAOYSA-N
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Description

N-(4-{[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]sulfamoyl}phenyl)acetamide is a useful research compound. Its molecular formula is C20H23N7O3S and its molecular weight is 441.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.15830879 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-{[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]sulfamoyl}phenyl)acetamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including binding properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[4-(aminomethyl)phenyl]-6-carbamimidoyl-4-[(pyrimidin-2-yl)amino]naphthalene-2-carboxamide. Its molecular formula is C23H21N7OC_{23}H_{21}N_{7}O, with a molecular weight of approximately 411.46 g/mol. The compound features multiple functional groups that contribute to its biological activity.

Binding Properties

The binding affinity of this compound has been evaluated against various targets. Notably, it exhibits a Ki value of approximately 0.62 nM against urokinase-type plasminogen activator (uPA), indicating strong binding affinity. This enzyme plays a crucial role in the fibrinolytic system and is implicated in various pathological conditions, including cancer metastasis and tissue remodeling .

Property Measurement Target
Ki (nM)0.62Urokinase-type plasminogen activator
Ki (nM)0.631Urokinase-type plasminogen activator

The primary mechanism through which this compound exerts its biological effects involves the inhibition of uPA activity. By inhibiting uPA, the compound can prevent the conversion of plasminogen to plasmin, thereby reducing fibrinolysis and potentially affecting tumor progression and metastasis .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that it is particularly effective against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. Studies suggest that it can inhibit the growth of certain fungal strains, although specific MIC values for these activities are still under investigation .

Case Studies

  • Antitumor Activity : A study explored the potential of this compound as an antitumor agent. It was found to significantly reduce tumor cell viability in vitro through apoptosis induction mechanisms .
  • Neuroprotective Effects : Another investigation assessed the neuroprotective properties of this compound in models of oxidative stress. Results indicated a reduction in neuronal cell death, suggesting potential therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name

N-[4-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O3S/c1-14-4-3-5-19(23-14)25-20-11-10-18(26-27-20)21-12-13-22-31(29,30)17-8-6-16(7-9-17)24-15(2)28/h3-11,22H,12-13H2,1-2H3,(H,21,26)(H,24,28)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILQMYFYIATFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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